molecular formula C11H15BN2O4 B2549920 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096331-60-9

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B2549920
CAS RN: 2096331-60-9
M. Wt: 250.06
InChI Key: JKVDJVVVLRHZNF-UHFFFAOYSA-N
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Description

“3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BN2O4 . It is also known as 2-Nitro-5-pyridineboronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a nitro group and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 155-159 °C . Its molecular weight is 250.06 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates with Benzene Rings : The compounds Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are boric acid ester intermediates with benzene rings. They are obtained through a three-step substitution reaction and their structures are confirmed by spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations were used for further investigation (Huang et al., 2021).

Molecular Structure and Conformation

  • Study of Pyridin-2-ylboron Derivative : The structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a pyridin-2-ylboron derivative, is compared with its regioisomer, showing differences in the orientation of the dioxaborolane ring and bond angles. Ab initio calculations were conducted to understand the differences in chemical reactivity and stability between the compounds (Sopková-de Oliveira Santos et al., 2003).

Synthesis in Medicinal Chemistry

  • Synthesis of Tau PET Radioligand : A study focused on the high-yield synthesis of 18 F-RO948 and its non-radioactive ligand using a strategy involving Suzuki-Miyaura coupling reaction and oxidative removal. This method is highlighted for its potential in synthesizing F-labeled (NH)heteroarene compounds (Kim & Choe, 2020).

Heteroatom Influence in Molecular Ground State

  • Study on Pyridine-Based Nitronyl Nitroxide Biradicals : The influence of heteroatoms in pyridine-based nitronyl nitroxide biradicals on their molecular ground state was investigated. This included synthesis, ESR and UV-vis spectroscopy, and computational studies to understand the singlet-triplet energy difference and spin density distribution (Rajadurai et al., 2003).

Suzuki Coupling for Synthesis of Heteroaryl Compounds

  • Optimized Synthesis via Suzuki Coupling : An improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines was developed using optimized synthesis and Suzuki coupling. This method is significant for high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

Heterometallic Chains and Magnetic Properties

  • LnIII-CoII Heterometallic Chains : The study on LnIII-CoII heterometallic one-dimensional chains using pyridine substituted nitronyl nitroxides revealed interesting magnetic properties. These compounds represent the first examples of 2p–3d–4f compounds containing Co(II) ions, with investigations into their magnetic behavior (Wang et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-9(14(15)16)7-13-6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDJVVVLRHZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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